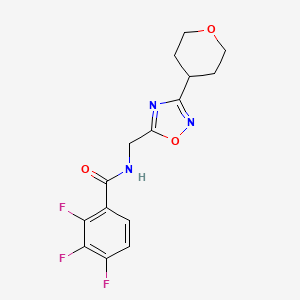

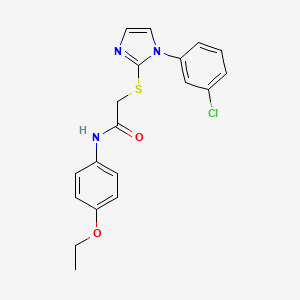

![molecular formula C16H16N6O2 B2364093 2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795303-62-6](/img/structure/B2364093.png)

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

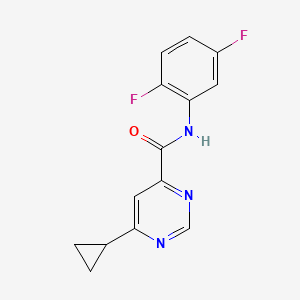

The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a pyridazinone ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the pyridazinone ring might be involved in reactions with nucleophiles or bases .Wissenschaftliche Forschungsanwendungen

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

2. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

3. Design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives

- Summary of Application: This study involves the design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: The compounds showed potent anticancer activity. Compound 7c, the most promising agent, can be absorbed very easily by the gastrointestinal tract with potential BBB permeability .

4. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

5. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

Eigenschaften

IUPAC Name |

2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHIHWAMLOUFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

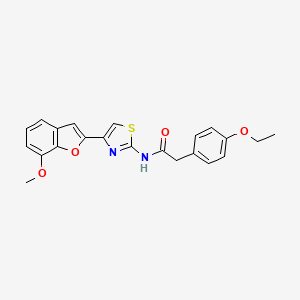

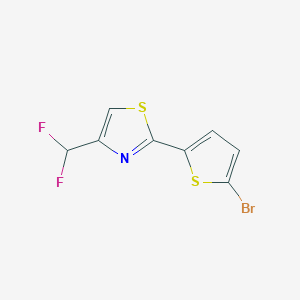

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

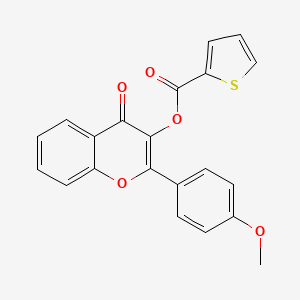

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)

![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

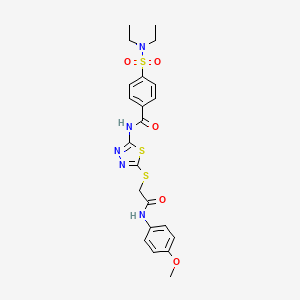

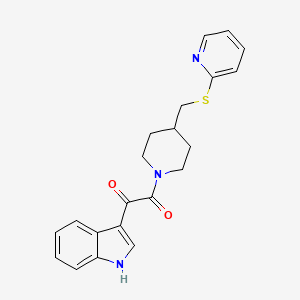

![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)

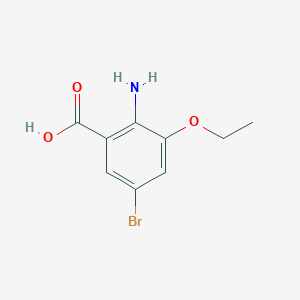

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)